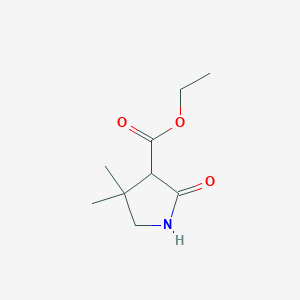

Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-13-8(12)6-7(11)10-5-9(6,2)3/h6H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXAIUZFENMMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)NCC1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 2,3-Dioxopyrrolidine Derivatives

Reaction Mechanism and Conditions

A widely reported method involves the hydrogenation of 2,3-dioxopyrrolidine precursors using palladium on carbon (Pd/C) under hydrogen atmosphere. The process typically employs ethanol as solvent and acetic acid as a proton source, facilitating simultaneous reduction and esterification.

The reaction proceeds through:

- Ketone Reduction : The 2-oxo group undergoes hydrogenolysis to form a secondary alcohol intermediate.

- Tautomerization : Acidic conditions promote enol formation, enabling ester group migration.

- Stereochemical Control : Three chiral centers form, yielding trans- and cis-hydroxyester isomers in a 3:1 ratio.

Optimized Protocol (Search Result)

- Starting Material : 2,3-Dioxopyrrolidine (2.00 g, 10.04 mmol)

- Catalyst : 10% Pd/C (1.39 g, 1.31 mmol)

- Solvent System : Ethanol (20 mL) with acetic acid (4.59 mL, 80.32 mmol)

- Conditions : H₂ atmosphere, 24 h stirring

- Workup : Filtration through Celite, solvent evaporation, column chromatography (ethyl acetate/petroleum ether 9:1)

- Yield : 12% trans-isomer after crystallization

Limitations

- Low overall yield due to competing side reactions

- Requires chromatographic separation of isomers

- Acetic acid concentration critically impacts stereoselectivity

Bromination/Ring-Closure Strategy (Patent CN103265468A)

Two-Step Synthesis

This industrial-scale method avoids precious metal catalysts through:

Step 1: Bromination of Propionaldehyde

- Reactants : Propionaldehyde + Br₂ (1:2.5–3.5 mass ratio)

- Solvent : Dichloromethane or toluene

- Conditions : 0–50°C, 3–5 h

- Product : 2-Bromopropanal (90% conversion)

Step 2: Ring-Closure with Ethyl Acetoacetate

Advantages Over Alternative Methods

| Parameter | Bromination Method | Hydrogenation Route |

|---|---|---|

| Catalyst Cost | None | Pd/C required |

| Reaction Temperature | Ambient | Elevated (H₂) |

| Stereochemical Complexity | Racemic mixture | Diastereomers |

| Scalability | Kilogram-scale | Gram-scale |

Critical Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and metabolic conditions.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Methyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate

Mthis compound (CAS 1434128-57-0) shares the same pyrrolidine core but substitutes the ethyl ester with a methyl group. Key differences include:

Key Insights :

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate

This compound (C₁₄H₁₉N₂O₃, MW 227.14 g/mol) features a bicyclic naphthyridine scaffold instead of a pyrrolidine ring. Synthesized via hydrogenation of a piperidine precursor using Raney nickel, it exists as two isomers with distinct NMR profiles .

Key Insights :

Methyl 2,2-Dimethyl-3-oxopentanoate

Key Insights :

Biological Activity

Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate (EDMOC) is a compound of increasing interest due to its potential biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of EDMOC, supported by relevant data tables and case studies.

1. Chemical Structure and Properties

EDMOC is characterized by a pyrrolidine ring with specific substitutions that contribute to its biological activity. The compound has three chiral centers and can exist in multiple stereoisomeric forms. Its molecular formula is C₉H₁₅NO₄, with a molecular weight of 201.22 g/mol. The unique structure allows it to interact with various biological targets.

The biological activity of EDMOC is primarily attributed to its ability to interact with specific molecular targets, acting as a ligand for enzymes or receptors. This interaction can modulate the activity of these targets, influencing various biochemical pathways. For instance, studies have suggested that EDMOC may engage with opioid receptors, which are crucial for pain modulation .

3.1 Analgesic Activity

Research has demonstrated that EDMOC exhibits significant analgesic effects in various models. In a study assessing antinociceptive activity, EDMOC was administered to mice and showed substantial pain relief in models such as the abdominal constriction test and hot-plate test . The compound's efficacy was compared to standard analgesics, indicating its potential as a pain management agent.

3.2 Anti-inflammatory Effects

EDMOC has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures . This suggests that EDMOC may be beneficial in treating inflammatory conditions.

3.3 Antimicrobial Activity

The antimicrobial potential of EDMOC has been explored against various pathogens. Studies indicate that it possesses activity against Gram-positive bacteria and drug-resistant strains . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival.

4. Comparative Analysis with Related Compounds

To understand the uniqueness of EDMOC, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 5-oxopyrrolidine-3-carboxylate | Lacks methyl groups at the 5-position | Different reactivity and lower analgesic activity |

| (S)-ethyl 4,4-dimethyl-5-oxopyrrolidine-2-carboxylate | Different substitution pattern | Altered stereochemistry affects biological outcomes |

The distinct substitution pattern in EDMOC contributes to its unique pharmacological profile compared to these related compounds.

5.1 Study on Antinociceptive Activity

A notable study conducted on EDMOC involved administering varying doses (2 mg/kg to 100 mg/kg) to mice prior to exposure to pain-inducing stimuli. Results indicated a dose-dependent response in pain relief, highlighting its potential as an effective analgesic .

5.2 Antimicrobial Screening

In another study focusing on antimicrobial efficacy, EDMOC was tested against multiple drug-resistant bacterial strains using broth microdilution techniques. The results showed significant inhibition at concentrations as low as 32 µg/mL against certain strains, demonstrating its promise as an antimicrobial agent .

Q & A

Q. What are the standard protocols for synthesizing Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate, and how can purity be validated?

Synthesis typically involves cyclization reactions of substituted pyrrolidine precursors under controlled conditions. For purity validation, researchers should use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and confirm structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Cross-referencing spectral data with literature ensures accuracy .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may cause respiratory irritation (H335). Researchers must use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. Engineering controls like local exhaust ventilation are essential. Spill protocols include inert absorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Q. How can the crystal structure of this compound be resolved, and which software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (part of the SHELX suite) ensures precise atomic coordinates. Validate refinement with R-factor convergence (e.g., R < 0.05) and check for disorder using Olex2 or Mercury .

Advanced Research Questions

Q. How can computational methods like DFT optimize reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and reaction energetics. Use Gaussian or ORCA software to model substituent effects on ring strain or electronic properties. Compare computed IR spectra with experimental data to validate intermediates .

Q. What strategies resolve contradictions between experimental and computational data in reactivity studies?

Systematic error analysis is critical. For example, discrepancies in reaction yields may arise from solvent polarity effects not accounted for in simulations. Use microkinetic modeling (e.g., in COMSOL) to integrate experimental rate constants with DFT-derived activation barriers. Reassess approximations (e.g., implicit vs. explicit solvation) in computational setups .

Q. How can diastereoselective synthesis of pyrrolidine derivatives be achieved using this compound?

Employ chiral auxiliaries or asymmetric catalysis. For instance, use Evans’ oxazolidinones to control stereochemistry during alkylation steps. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with europium shift reagents. Recent studies achieved >90% ee using Ru-phosphine catalysts in hydrogenation reactions .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (KD). For mechanistic insights, perform molecular docking (AutoDock Vina) followed by molecular dynamics simulations (GROMACS) to assess protein-ligand stability. Validate with mutagenesis studies on key binding residues .

Data Contradiction and Optimization

Q. How to address inconsistent toxicity profiles reported in literature?

Variability often stems from differing assay conditions (e.g., cell lines, exposure times). Standardize protocols using OECD guidelines (e.g., TG 423 for acute oral toxicity). Cross-validate with in silico tools like ProTox-II to predict LD50 and hepatotoxicity .

Q. Why do melting points vary across synthetic batches, and how can this be mitigated?

Polymorphism or residual solvents (e.g., ethyl acetate) may alter thermal properties. Use Differential Scanning Calorimetry (DSC) to identify polymorphs and optimize recrystallization solvents (e.g., switching from ethanol to hexane/ethyl acetate mixtures) .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

Q. Table 2: Computational Benchmarks for Reactivity Studies

| Method | Basis Set | Property Calculated | Error Margin |

|---|---|---|---|

| B3LYP | 6-31G* | HOMO-LUMO gap, dipole moment | ±0.05 eV |

| M06-2X | def2-TZVP | Transition state energy | ±2 kcal/mol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.